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Compound of Interest

Compound Name: Eisenlactat

Cat. No.: B12335291 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine genaue

und zuverlässige Quantifizierung von Eisenlactat benötigen, ist die Wahl der geeigneten

Analysemethode von entscheidender Bedeutung. Dieser Leitfaden bietet einen detaillierten

Vergleich von zwei gängigen Techniken: der Hochleistungsflüssigkeitschromatographie (HPLC)

zur indirekten Quantifizierung über das Lactat-Anion und der Massenspektrometrie mit induktiv

gekoppeltem Plasma (ICP-MS) zur direkten Bestimmung des Eisengehalts.

Die Validierung analytischer Methoden ist ein kritischer Schritt in der pharmazeutischen

Industrie, um die Qualität, Sicherheit und Wirksamkeit von Arzneimitteln zu gewährleisten.[1]

Dieser Prozess folgt strengen regulatorischen Richtlinien wie denen des International Council

for Harmonisation (ICH), insbesondere der Leitlinie Q2(R2), die die zu bewertenden

Validierungsparameter wie Spezifität, Genauigkeit, Präzision, Nachweisgrenze (LOD),

Bestimmungsgrenze (LOQ), Linearität, Bereich und Robustheit definiert.[2][3][4][5]

Vergleich der Leistungsdaten: HPLC vs. ICP-MS
Die Wahl zwischen HPLC und ICP-MS hängt von den spezifischen Anforderungen der Analyse

ab. Während die HPLC die Quantifizierung der organischen Lactat-Komponente ermöglicht,

bietet die ICP-MS eine hoch empfindliche Methode zur Bestimmung des gesamten

Eisengehalts. Die folgende Tabelle fasst die typischen Leistungsdaten beider Methoden

zusammen, basierend auf publizierten Daten für die Analyse von Lactat und Eisen in

relevanten Matrices.
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Leistungsparamete
r

HPLC-UV (Lactat-
Quantifizierung)

ICP-MS (Eisen-
Quantifizierung)

Anmerkungen

Spezifität/Selektivität

Hoch, abhängig von

der

chromatographischen

Trennung von

anderen organischen

Säuren.

Sehr hoch, da die

Methode auf dem

Masse-zu-Ladung-

Verhältnis des Eisen-

Isotops basiert.[2]

Die HPLC-Methode

kann durch

Substanzen mit

ähnlichen

Retentionszeiten

gestört werden. Die

ICP-MS ist spezifisch

für das Element, nicht

für die chemische

Form (z.B. Eisen(II)

vs. Eisen(III)), es sei

denn, sie wird mit

einer Trenntechnik wie

HPLC gekoppelt.

Linearitätsbereich

Typischerweise im

Bereich von 0.001 -

0.005 g/mL für

Natriumlactat.[4]

Breiter dynamischer

Bereich, oft von ng/L

bis in den hohen ppm-

Bereich.[6]

Beide Methoden

zeigen eine

ausgezeichnete

Linearität in ihren

jeweiligen

Arbeitsbereichen.

Nachweisgrenze

(LOD)

ca. 0.00001 g/mL für

Natriumlactat.[4]

Sehr niedrig, kann bis

in den ng/L- (ppt)

Bereich reichen.[6]

Die ICP-MS ist

signifikant

empfindlicher für die

Detektion von Eisen

als die HPLC-UV für

Lactat.

Bestimmungsgrenze

(LOQ)

ca. 0.0001 g/mL für

Natriumlactat.[4]

Typischerweise im

niedrigen µg/L- (ppb)

Bereich oder darunter.

Die ICP-MS

ermöglicht die

Quantifizierung von

Spurenmengen an

Eisen, die für die

HPLC unerreichbar

sind.
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Genauigkeit

(Wiederfindung)

Gut, typischerweise

>97%.

Ausgezeichnet, oft im

Bereich von 90-110%.

Die Genauigkeit

beider Methoden ist

für pharmazeutische

Analysen in der Regel

sehr gut.

Präzision (RSD)

Gut, typischerweise

<2% für

Wiederholpräzision.[4]

Ausgezeichnet, RSD

oft <5%.

Beide Methoden

weisen eine hohe

Präzision auf.

Probenvorbereitung

Einfach, in der Regel

Verdünnung in der

mobilen Phase.

Komplexer, erfordert

in der Regel einen

Säureaufschluss zur

Zerstörung der

organischen Matrix.[7]

Die

Probenvorbereitung

für die ICP-MS ist zeit-

und arbeitsintensiver

und erfordert spezielle

Ausrüstung wie

Mikrowellen-

Aufschlusssysteme.

Experimentelle Protokolle
Die folgenden Protokolle beschreiben die grundlegenden Schritte für die Quantifizierung von

Eisenlactat mittels HPLC-UV und ICP-MS. Diese müssen für spezifische Probenmatrizes und

Geräte möglicherweise angepasst und validiert werden.

HPLC-UV-Methode zur indirekten Quantifizierung von
Eisenlactat (über Lactat)
Diese Methode quantifiziert die Lactat-Konzentration in einer Probe. Die Konzentration von

Eisenlactat wird dann stöchiometrisch berechnet.

1. Herstellung von Lösungen:

Mobile Phase: 0.1 M Schwefelsäure in HPLC-Wasser. Die mobile Phase sollte filtriert und

entgast werden.
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Standardlösungen: Eine Stammlösung von Natriumlactat (oder einem zertifizierten

Eisenlactat-Standard) wird in HPLC-Wasser hergestellt. Daraus werden durch Verdünnung

Kalibrierstandards im Konzentrationsbereich von 0.001 bis 0.005 g/mL hergestellt.

Probenlösung: Eine genau eingewogene Menge der Eisenlactat-Probe wird in HPLC-

Wasser gelöst und auf eine Konzentration innerhalb des Kalibrierbereichs verdünnt.

2. Chromatographische Bedingungen:

HPLC-System: Ein isokratisches HPLC-System mit UV-Detektor.

Säule: Eine für die Analyse von organischen Säuren geeignete Säule, z.B. eine Rezex RHM-

Monosaccharid H+ Säule (300mm x 7.80 mm, 8 µm).

Flussrate: 1.2 mL/min.

Injektionsvolumen: 10 µl.

Säulentemperatur: Raumtemperatur.

Detektionswellenlänge: 210 nm.

3. Analyse und Auswertung:

Die Standard- und Probenlösungen werden injiziert.

Die Peakfläche des Lactat-Peaks wird gemessen.

Eine Kalibrierkurve wird durch Auftragen der Peakfläche gegen die Konzentration der

Standardlösungen erstellt.

Die Lactat-Konzentration in der Probelösung wird anhand der Kalibrierkurve bestimmt.

Die Konzentration von Eisenlactat wird basierend auf der molaren Masse von Lactat und

Eisenlactat berechnet.
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ICP-MS-Methode zur Quantifizierung des
Gesamteisengehalts
Diese Methode bestimmt die Gesamtkonzentration von Eisen in der Probe nach einem

Säureaufschluss.

1. Probenvorbereitung (Säureaufschluss):

Eine genau eingewogene Menge der Eisenlactat-Probe (z.B. 0.1 g) wird in ein geeignetes

Aufschlussgefäß (z.B. aus PTFE) gegeben.

Eine Mischung aus hochreinen Säuren (z.B. 6 mL konzentrierte Salpetersäure und 2 mL

Wasserstoffperoxid) wird hinzugefügt, um die organische Matrix zu zersetzen.[8]

Der Aufschluss erfolgt in einem Mikrowellen-Aufschlusssystem. Ein typisches Programm

beinhaltet das Aufheizen auf 200 °C über 15 Minuten und das Halten dieser Temperatur für

weitere 15-20 Minuten.

Nach dem Abkühlen wird die aufgeschlossene Lösung quantitativ in einen 50-mL-

Messkolben überführt und mit Reinstwasser aufgefüllt.

2. Herstellung der Lösungen:

Standardlösungen: Aus einer zertifizierten Eisen-Standardlösung (z.B. 1000 mg/L) werden

durch serielle Verdünnung in einer verdünnten Säurelösung (z.B. 2% Salpetersäure)

Kalibrierstandards im erwarteten Konzentrationsbereich der Proben (z.B. im niedrigen µg/L-

Bereich) hergestellt.

Interner Standard: Eine Lösung eines Elements, das nicht in der Probe erwartet wird (z.B.

Germanium oder Yttrium), wird allen Standards und Proben zugesetzt, um instrumentelle

Drifts zu korrigieren.

3. ICP-MS-Bedingungen:

ICP-MS-System: Ein ICP-MS-Gerät, das für die Spurenelementanalyse optimiert ist.

Plasma-Gas: Argon.
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Analysierte Isotope: ⁵⁶Fe und/oder ⁵⁷Fe.

Messmodus: Einsatz einer Kollisions-/Reaktionszelle (z.B. mit Helium oder Wasserstoff), um

polyatomare Interferenzen auf den Eisen-Isotopen zu minimieren.

4. Analyse und Auswertung:

Die Kalibrierstandards und die vorbereiteten Probelösungen werden analysiert.

Eine Kalibrierkurve wird aus den gemessenen Intensitäten der Eisen-Isotope in den

Standards erstellt.

Die Eisenkonzentration in den Proben wird anhand der Kalibrierkurve berechnet und unter

Berücksichtigung der ursprünglichen Einwaage und des Verdünnungsfaktors auf die

Konzentration im ursprünglichen Material zurückgerechnet.

Visualisierung der Arbeitsabläufe
Die folgenden Diagramme illustrieren die Arbeitsabläufe für die HPLC- und ICP-MS-Methoden.
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Abbildung 1: Arbeitsablauf der HPLC-UV-Methode.
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Probenvorbereitung ICP-MS-Analyse Datenauswertung
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Abbildung 2: Arbeitsablauf der ICP-MS-Methode.

Zusammenfassung und Empfehlung
Die Wahl der Methode zur Quantifizierung von Eisenlactat sollte sich nach dem analytischen

Ziel richten.

Die HPLC-UV-Methode ist eine robuste, kostengünstige und weit verbreitete Technik, die

sich gut für die routinemäßige Qualitätskontrolle eignet, bei der die Integrität und

Konzentration der Lactat-Komponente von Interesse ist. Sie ist weniger empfindlich als die

ICP-MS und liefert ein indirektes Maß für die Eisenlactat-Konzentration.

Die ICP-MS-Methode ist die Methode der Wahl, wenn eine hochpräzise und empfindliche

Quantifizierung des Gesamteisengehalts erforderlich ist, beispielsweise zur Einhaltung von

Grenzwerten für Elementverunreinigungen gemäß ICH Q3D.[9] Obwohl die

Probenvorbereitung aufwändiger ist, bietet sie eine unübertroffene Nachweisstärke und

Spezifität für das Element Eisen.

Für eine umfassende Charakterisierung von Eisenlactat-Proben kann eine Kreuzvalidierung

beider Methoden wertvolle Informationen liefern. Die HPLC kann die Konzentration des

organischen Gegenions sicherstellen, während die ICP-MS den genauen Metallgehalt
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bestätigt. Die Kombination beider Ansätze bietet ein hohes Maß an Sicherheit bezüglich der

Identität, Reinheit und Konzentration des pharmazeutischen Wirkstoffs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ema.europa.eu [ema.europa.eu]

2. database.ich.org [database.ich.org]

3. altabrisagroup.com [altabrisagroup.com]

4. ema.europa.eu [ema.europa.eu]

5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines
Agency (EMA) [ema.europa.eu]

6. Enhanced Elemental Analysis for Iron Preparations with ICP-MS [lambda-cro.com]

7. documents.thermofisher.com [documents.thermofisher.com]

8. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

To cite this document: BenchChem. [Kreuzvalidierungsleitfaden: Quantifizierung von
Eisenlactat mittels HPLC und ICP-MS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12335291#kreuzvalidierung-von-eisenlactat-
quantifizierungsmethoden-hplc-vs-icp-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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